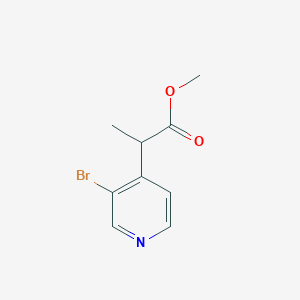

Methyl 2-(3-bromopyridin-4-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(3-bromopyridin-4-yl)propanoate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.08 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a propanoate ester group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromopyridin-4-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of 4-pyridineacetic acid followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The resulting brominated product is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(3-bromopyridin-4-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst (e.g., Pd(PPh3)4), and a base like potassium phosphate (K3PO4) in a solvent such as tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Reduction: Formation of the corresponding alcohol.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

Antiviral Research

Methyl 2-(3-bromopyridin-4-yl)propanoate has been investigated for its potential role as a precursor in the synthesis of antiviral drugs, particularly against HIV. Its structural features allow for the modification into various derivatives that may exhibit antiviral properties. In this context, compounds derived from similar pyridine structures have shown promising activity against viral targets, making this compound a candidate for further exploration in drug development.

Neurotoxicity Studies

Recent studies have assessed the neurotoxic effects of related compounds on aquatic organisms, specifically focusing on their impact on acetylcholinesterase activity and oxidative stress markers. For instance, research involving rainbow trout alevins demonstrated that exposure to similar brominated pyridine compounds resulted in decreased acetylcholinesterase activity and increased malondialdehyde levels, indicating significant neurotoxic effects. This suggests that this compound may also possess neurotoxic potential that warrants investigation.

Environmental Applications

Aquatic Toxicology

The compound has been studied for its effects on aquatic ecosystems. In experiments with fish species like Oncorhynchus mykiss (rainbow trout), exposure to compounds structurally related to this compound led to observable behavioral changes and impaired swimming ability. These findings highlight the need for further research into the environmental impacts of this compound and similar substances on aquatic life.

Chemical Synthesis

Synthetic Pathways

this compound serves as an important intermediate in organic synthesis. Its bromine substituent can be utilized in various coupling reactions, such as Sonogashira and Suzuki couplings, allowing for the construction of more complex molecular architectures. The compound's ability to participate in diverse reactions makes it a valuable building block in synthetic organic chemistry .

Data Tables

Case Studies

-

Antiviral Drug Development

- A study explored the synthesis of diarylpyrimidine derivatives from this compound, demonstrating its utility as a precursor in developing HIV treatments.

-

Aquatic Toxicology Research

- Research involving rainbow trout alevins exposed to related compounds revealed significant neurotoxic effects, emphasizing the ecological implications of brominated pyridine derivatives.

-

Synthetic Methodology

- Various synthetic routes utilizing this compound have been documented, showcasing its versatility in forming complex organic molecules through established coupling techniques.

Mécanisme D'action

The mechanism of action of Methyl 2-(3-bromopyridin-4-yl)propanoate depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or cross-coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and ester group, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(2-bromopyridin-4-yl)propanoate: Similar structure but with the bromine atom at a different position on the pyridine ring.

Methyl 2-(4-bromopyridin-3-yl)propanoate: Another positional isomer with the bromine atom at the 4-position on the pyridine ring.

Uniqueness

Methyl 2-(3-bromopyridin-4-yl)propanoate is unique due to its specific bromine substitution pattern, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Activité Biologique

Methyl 2-(3-bromopyridin-4-yl)propanoate is a compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom on the pyridine ring and an ester functional group. The molecular formula is C₁₁H₁₃BrN₁O₂, and its molecular weight is approximately 272.13 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS can modulate nitric oxide levels, potentially providing therapeutic benefits in conditions like stroke or neurodegeneration .

- Receptor Interaction : The pyridine ring can interact with various receptors, leading to modulation of their activity. This interaction is crucial in developing compounds targeting neurological pathways .

- Substitution Reactions : The bromine atom serves as a reactive site for nucleophilic substitution reactions, allowing the compound to form derivatives with varied biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using standard methods such as agar diffusion and broth microdilution assays. The compound showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to over 512 µg/mL depending on the strain tested .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that this compound can induce cell death in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown significant growth inhibition in specific cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuroprotective Effects : A study focused on the compound's ability to protect neuronal cells from oxidative stress indicated that it could enhance cell viability under harmful conditions by modulating nNOS activity .

- Anticancer Activity : In vitro studies revealed that modifications of the compound could enhance its cytotoxic effects against various cancer cell lines, highlighting the importance of structural variations in optimizing therapeutic efficacy .

- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how different substituents affect biological activity, guiding further modifications to improve potency and selectivity against specific targets .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Methyl 2-(2-bromopyridin-4-yl)propanoate | Bromine at the 2-position | Moderate antibacterial activity |

| Methyl 2-(4-bromopyridin-3-yl)propanoate | Bromine at the 4-position | Lower cytotoxicity compared to target |

| Methyl 2-(3-bromopyridin-2-yl)propanoate | Different positional isomer | Varies significantly in enzyme inhibition |

Propriétés

IUPAC Name |

methyl 2-(3-bromopyridin-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(9(12)13-2)7-3-4-11-5-8(7)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTMAXHUKPUPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.